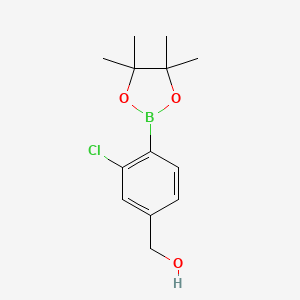

(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Description

(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (CAS: 1190875-60-5) is a boronic ester derivative featuring a chlorinated phenyl ring substituted with a hydroxymethyl group and a pinacol-protected boronate moiety. This compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in medicinal chemistry and materials science . Its structure combines electronic modulation (via the chloro substituent) and functional flexibility (via the hydroxymethyl group), making it valuable for targeted drug design and polymer synthesis.

Properties

IUPAC Name |

[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)7-11(10)15/h5-7,16H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAZKVONTUGPEJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Borylation Reaction: The synthesis of (3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol typically involves a borylation reaction. This process can be carried out by reacting 3-chloro-4-bromophenylmethanol with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually conducted under an inert atmosphere at elevated temperatures.

Hydrolysis: Following the borylation, the intermediate product is subjected to hydrolysis to yield the final compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and consistency in the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form various alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenylmethanol derivatives.

Scientific Research Applications

Chemistry:

Cross-Coupling Reactions: The compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Catalysis: It serves as a ligand in various catalytic processes.

Biology:

Bioconjugation: The compound is used in the modification of biomolecules for research purposes.

Medicine:

Drug Development: It is explored for its potential in the synthesis of pharmaceutical intermediates.

Industry:

Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which (3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol exerts its effects is primarily through its ability to participate in various chemical reactions The boron atom in the dioxaborolane ring can form stable complexes with other molecules, facilitating catalytic processes and cross-coupling reactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

The compound’s reactivity and applications are influenced by the positions of substituents on the phenyl ring. Key comparisons include:

a. (2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (A224220, CAS: 1400755-07-8)

- Structural Difference : Chloro and hydroxymethyl groups are at positions 2 and 3, respectively, versus positions 3 and 4 in the target compound.

- Similarity Score : 0.78 (vs. target compound) .

b. [4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2d, CAS: Not provided)

Functional Group Variations

a. 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid (A147379, CAS: 904310-72-1)

- Structural Difference : Hydroxymethyl (–CH2OH) replaced by carboxylic acid (–COOH).

- Impact: The carboxylic acid group enables amide bond formation, expanding utility in peptide coupling and polymer chemistry. However, it reduces solubility in non-polar solvents compared to the hydroxymethyl variant .

- Similarity Score : 0.85 .

b. (3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (CAS: 1370732-71-0)

Substituted Derivatives

a. [3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (CAS: 1422655-38-6)

- Structural Difference : Chloro replaced by methoxy (–OCH3).

- Impact : The methoxy group enhances solubility in polar solvents and modifies electronic effects, favoring coupling with electron-deficient partners. This derivative is used in the synthesis of fluorescent probes .

Biological Activity

The compound (3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol , also known as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanol , is a notable organoboron compound with potential applications in medicinal chemistry and organic synthesis. This article aims to explore its biological activity through various studies and findings.

- IUPAC Name : this compound

- CAS Number : 302348-51-2

- Molecular Formula : C12H17BClNO2

- Molecular Weight : 253.54 g/mol

Potential Biological Activities

- Anticancer Activity : Some organoboron compounds have demonstrated inhibitory effects on cancer cell lines. The presence of the boron atom may enhance interactions with biological targets such as enzymes involved in cancer progression.

- Antimicrobial Properties : Certain derivatives have exhibited antimicrobial activity against various pathogens. The chloro substituent may contribute to increased potency against microbial targets.

- Enzyme Inhibition : Organoboron compounds are often studied for their ability to inhibit specific enzymes. For example, some studies suggest that boron-containing compounds can target proteases or kinases involved in disease pathways.

Case Study 1: Anticancer Screening

A study conducted on various organoboron derivatives reported that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism of action was hypothesized to involve the induction of apoptosis through caspase activation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF7 | 15 | Apoptosis |

| Compound B | MDA-MB-231 | 10 | Cell Cycle Arrest |

Case Study 2: Antimicrobial Activity

Research indicated that certain organoboron compounds possess broad-spectrum antimicrobial properties. For instance, a derivative similar to this compound was tested against Staphylococcus aureus and E. coli with promising results.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Mechanistic Insights

The unique structural features of this compound allow for potential interactions with biological macromolecules:

- The boron atom can form reversible covalent bonds with nucleophiles in proteins.

- The chloro group may enhance lipophilicity and facilitate membrane penetration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.